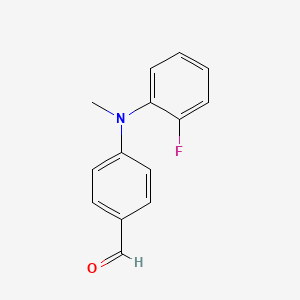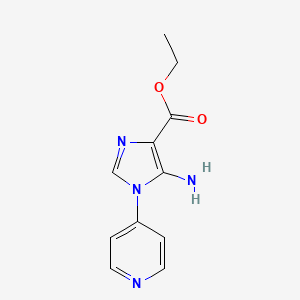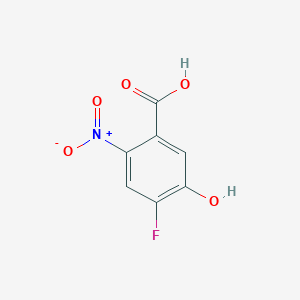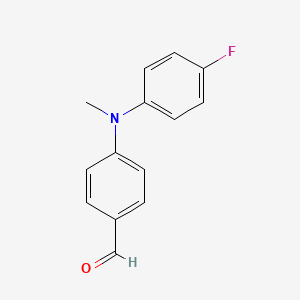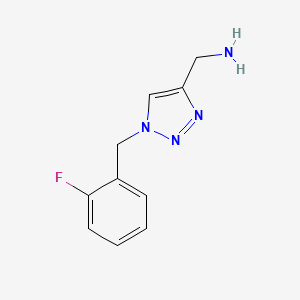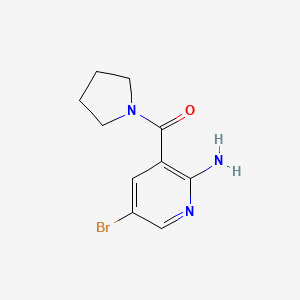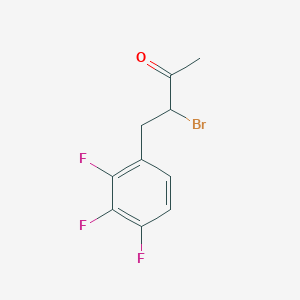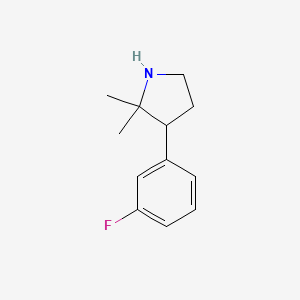
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
Übersicht
Beschreibung
“3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 3-position with a 3-fluorophenyl group. Additionally, the pyrrolidine ring itself is 2,2-dimethyl substituted, meaning there are methyl groups (-CH3) attached to the 2-position of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which introduces elements of cyclic structure and potential for interesting chemical reactivity. The fluorine atom on the phenyl ring is an electron-withdrawing group, which would impact the electronic distribution and potentially the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The pyrrolidine ring might undergo reactions typical of amines and cyclic compounds. The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could impact its polarity, and the pyrrolidine ring could influence its shape and conformation .Wissenschaftliche Forschungsanwendungen
-
Bio-orthogonal Click Chemistry
- Field : Biochemistry
- Application : This compound is used in bio-orthogonal click reactions, a set of reactions exclusively targeting non-native molecules within biological systems . These methodologies have brought about a paradigm shift, demonstrating the feasibility of artificial chemical reactions occurring on cellular surfaces, in the cell cytosol, or within the body .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of these reactions have demonstrated the versatility and potential of this methodology in diverse scientific contexts, from cell labelling to biosensing and polymer synthesis .
-
Synthesis of Sulfonamides
- Field : Organic Chemistry
- Application : “3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine” is used in the synthesis of sulfonamides, which have a wide range of biological applications in medicine and as pesticides .
- Methods : The compound is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
- Results : The results of the synthesis were confirmed by X-ray diffraction and the conformational analysis . The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-12(2)11(6-7-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPUXUJIBUVACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)
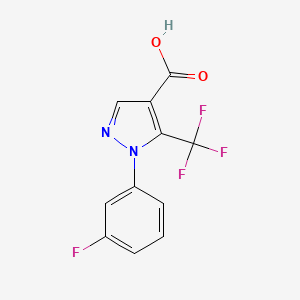
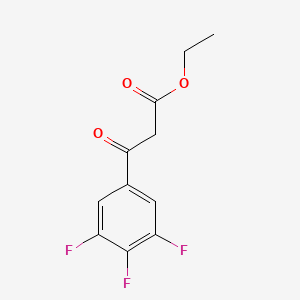
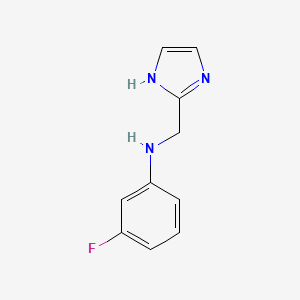
![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)
![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)
![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)
